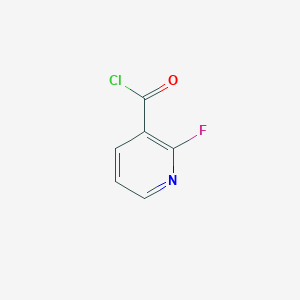

2-Fluoropyridine-3-carbonyl chloride

Übersicht

Beschreibung

2-Fluoropyridine-3-carbonyl chloride is a chemical compound utilized in various chemical syntheses and studies due to its unique structural and chemical properties. Its synthesis and functionalization are of significant interest in the fields of organic and medicinal chemistry.

Synthesis Analysis

The synthesis of related fluoropyridines involves nucleophilic substitution reactions, where leaving groups in specific positions are replaced with fluorine or functional groups. Techniques often employ conditions such as polar aprotic solvents (DMF, DMSO) and reactants like KF or Bu4NF to achieve fluorination or introduce new functional groups (Shestopalov et al., 2009).

Wissenschaftliche Forschungsanwendungen

Iridium Catalyzed C-C and C-H Bond Forming Hydrogenations

- The use of commercially available (2-fluoro)allyl chloride in highly enantioselective iridium-catalyzed carbonyl (2-fluoro)allylations via transfer hydrogenation, leading to the synthesis of syn-3-fluoro-1-alcohols (Hassan, Montgomery, & Krische, 2012).

Fluorine-18 Labelled Fluoropyridines for Medical Imaging

- The development of fluorine-18 labelled fluoropyridines for Positron Emission Tomography (PET) imaging, with a focus on overcoming limitations in synthesizing more stable 3-fluoro and 5-fluoropyridines (Carroll, Nairne, & Woodcraft, 2007).

Cu-catalyzed Atom Transfer Radical Addition Reactions

- The application of fluoroalkylsulfonyl chlorides in Cu-catalyzed atom transfer radical addition reactions with electron-deficient alkenes, producing α-chloro-β-fluoroalkylcarbonyl products (Tang & Dolbier, 2015).

Metallation of π-Deficient Heteroaromatic Compounds

- Studying the metallation of π-deficient heterocyclic compounds, including the regioselective lithiation of 3-fluoropyridine (Marsais & Quéguiner, 1983).

Synthesis of Dopamine D3 Receptor PET Imaging Compounds

- Synthesis of fluoro substituted pyridinylcarboxamides and their phenylazo analogues for potential dopamine D3 receptor PET imaging (Nebel et al., 2014).

Photoredox Systems for Catalytic Fluoromethylation

- Development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, significant in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Photolytic Destruction in Wastewaters

- Studying the photolytic degradation of 2-fluoropyridine in pharmaceutical effluents, highlighting its susceptibility to photolytic degradation (Stapleton et al., 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . The development of fluorinated chemicals has been steadily increased .

Eigenschaften

IUPAC Name |

2-fluoropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5(10)4-2-1-3-9-6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHBILBNECDYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620824 | |

| Record name | 2-Fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoropyridine-3-carbonyl chloride | |

CAS RN |

119899-26-2 | |

| Record name | 2-Fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)

![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)

![(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid](/img/structure/B51330.png)